3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
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Overview
Description
3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid is a complex organic compound with a molecular formula of C42H54Cl2N4O5S and a molecular weight of 797.892 . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) and the sulfonic acid group (-SO3H) play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
- 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Uniqueness
The uniqueness of 3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
CAS No. |
478250-31-6 |
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Molecular Formula |
C42H54Cl2N4O5S |
Molecular Weight |
797.9 g/mol |
IUPAC Name |
3-[[4-[(2,6-dichlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C42H54Cl2N4O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-48(2)39-27-26-31(54(51,52)53)29-38(39)45-42(50)34-30-37(32-22-18-19-23-33(32)41(34)49)46-47-40-35(43)24-21-25-36(40)44/h18-19,21-27,29-30,49H,3-17,20,28H2,1-2H3,(H,45,50)(H,51,52,53) |
InChI Key |
OFKWWGSQSKFMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
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